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molecular formula C7H15ClN2 B8544339 2-t-Butylazo-2-chloropropane CAS No. 55296-56-5

2-t-Butylazo-2-chloropropane

Cat. No. B8544339
M. Wt: 162.66 g/mol
InChI Key: PXTKGLSONHTODL-UHFFFAOYSA-N
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Patent
US03957750

Procedure details

2-t-butylazo-2-hydroxypropane was prepared by reacting aqueous sodium hydroxide and 2-t-butylazo-2-chloropropane in t-butyl alcohol. The 2-butylazo-2-hydroxypropane was isolated by diluting the alcohol solution with water and extracting with pentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([N:7]=[N:8][C:9](Cl)([CH3:11])[CH3:10])([CH3:6])([CH3:5])[CH3:4].[C:13]([OH:17])([CH3:16])([CH3:15])C>>[C:3]([N:7]=[N:8][C:9]([OH:17])([CH3:11])[CH3:10])([CH3:6])([CH3:5])[CH3:4].[CH2:9]([N:8]=[N:7][C:3]([OH:1])([CH3:5])[CH3:4])[CH2:15][CH2:13][CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N=NC(C)(C)O
Name
Type
product
Smiles
C(CCC)N=NC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03957750

Procedure details

2-t-butylazo-2-hydroxypropane was prepared by reacting aqueous sodium hydroxide and 2-t-butylazo-2-chloropropane in t-butyl alcohol. The 2-butylazo-2-hydroxypropane was isolated by diluting the alcohol solution with water and extracting with pentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([N:7]=[N:8][C:9](Cl)([CH3:11])[CH3:10])([CH3:6])([CH3:5])[CH3:4].[C:13]([OH:17])([CH3:16])([CH3:15])C>>[C:3]([N:7]=[N:8][C:9]([OH:17])([CH3:11])[CH3:10])([CH3:6])([CH3:5])[CH3:4].[CH2:9]([N:8]=[N:7][C:3]([OH:1])([CH3:5])[CH3:4])[CH2:15][CH2:13][CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N=NC(C)(C)O
Name
Type
product
Smiles
C(CCC)N=NC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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